N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves several steps. One common method starts with the preparation of 2,6-dimethoxybenzoic acid, which is then reacted with appropriate amine derivatives under specific conditions . The reaction typically involves the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is purified and characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. . Common reagents used in these reactions include halogenating agents and alkylating agents. The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions employed .
Scientific Research Applications
2,6-Dimethoxy-N-[(2Z)-3-methyl-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]benzamide has several scientific research applications. It has been studied for its potential as an antioxidant and antibacterial agent . Additionally, it has been investigated for its ability to inhibit chitin synthesis, making it a potential candidate for use in insecticides . The compound’s unique structure also makes it a valuable tool in the study of structure-activity relationships in medicinal chemistry .
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic processes involved in chitin production . This inhibition is believed to occur through the binding of the compound to key enzymes, thereby preventing the formation of chitin and ultimately leading to the death of the insect .
Comparison with Similar Compounds
When compared to other similar compounds, N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide stands out due to its unique structural features and enhanced activity. Similar compounds include other benzamide derivatives such as 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides . These compounds share some structural similarities but differ in their specific substituents and overall activity profiles.
Properties
IUPAC Name |
2,6-dimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-20-12-9-8-11(27(4,22)23)10-15(12)26-18(20)19-17(21)16-13(24-2)6-5-7-14(16)25-3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDJXARNTBQQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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